molecular formula C18H17ClN2O4S B3533545 4-chloro-3-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid CAS No. 532420-88-5

4-chloro-3-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B3533545
CAS RN: 532420-88-5
M. Wt: 392.9 g/mol
InChI Key: CBWHMVQVLIPKJB-UHFFFAOYSA-N
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Description

The compound “4-chloro-3-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a common component in many pharmaceuticals and industrial chemicals . The isopropoxybenzoyl group and the carbonothioyl group are less common and may confer unique properties to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group to the benzene ring. The exact synthesis pathway would depend on the desired final product and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of both electron-donating (isopropoxy and amino groups) and electron-withdrawing (chloro and carbonothioyl groups) substituents on the benzene ring could have interesting effects on the compound’s chemical behavior .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the benzoic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could make the compound acidic . The compound’s solubility would depend on the balance of hydrophilic (polar) and hydrophobic (nonpolar) regions in its structure .

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. If it is intended to be a drug, its mechanism of action would depend on its specific biological target .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity if it is intended to be a drug .

properties

IUPAC Name

4-chloro-3-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-10(2)25-13-5-3-4-11(8-13)16(22)21-18(26)20-15-9-12(17(23)24)6-7-14(15)19/h3-10H,1-2H3,(H,23,24)(H2,20,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWHMVQVLIPKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361678
Record name STK101636
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

532420-88-5
Record name STK101636
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-3-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid
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4-chloro-3-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid
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4-chloro-3-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid
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4-chloro-3-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid
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